molecular formula C12H19NO B13985346 2-(Aminomethyl)-6-tert-butyl-4-methylphenol CAS No. 91432-09-6

2-(Aminomethyl)-6-tert-butyl-4-methylphenol

Cat. No.: B13985346
CAS No.: 91432-09-6
M. Wt: 193.28 g/mol
InChI Key: XJZIEJJSGHYMGU-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-tert-butyl-4-methylphenol ( 19059-89-3) is an organic compound of significant interest in synthetic and mechanistic chemistry research. With the molecular formula C11H17NO, this substituted phenol combines a phenolic -OH group, a basic aminomethyl side chain, and sterically hindered tert-butyl and methyl substituents on the aromatic ring. This unique structure classifies it among the tert-butyl phenolic compounds, which are widely studied for their antioxidant properties. The antioxidant mechanism of such phenols primarily involves the donation of a hydrogen atom from the phenolic hydroxyl group to free radicals, thereby interrupting destructive oxidative chain reactions. The presence of the bulky tert-butyl group adjacent to the hydroxyl provides steric hindrance, which stabilizes the resulting phenoxy radical and enhances the compound's efficacy as an antioxidant . The additional aminomethyl functional group (-CH2NH2) present in this molecule provides a site for further chemical modification, making it a valuable building block or precursor in organic synthesis and the development of more complex molecules. Research into structurally related compounds indicates potential for diverse biological activities. For instance, certain tert-butyl phenols have demonstrated anti-inflammatory effects in cellular models, such as inhibiting the expression of inflammatory mediators like cyclooxygenase-2 (Cox-2) and tumor necrosis factor-alpha (TNF-α) in activated immune cells . Furthermore, some phenolic derivatives have been investigated for potential therapeutic applications, including as diuretics or agents for managing hypertension in pre-clinical research . This chemical is provided for research and development purposes exclusively. It is intended for use in laboratory settings by qualified professionals. This product is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

91432-09-6

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-(aminomethyl)-6-tert-butyl-4-methylphenol

InChI

InChI=1S/C12H19NO/c1-8-5-9(7-13)11(14)10(6-8)12(2,3)4/h5-6,14H,7,13H2,1-4H3

InChI Key

XJZIEJJSGHYMGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)(C)C)O)CN

Origin of Product

United States

Preparation Methods

Preparation of the Phenol Core: 6-tert-butyl-4-methylphenol

The substituted phenol core can be prepared by selective alkylation of phenol derivatives. Industrially, the preparation of related compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) is achieved by Friedel–Crafts alkylation of phenol with isobutene under Lewis acid catalysis (e.g., aluminium phenoxide) to introduce tert-butyl groups at ortho positions, favoring ortho-alkylation due to catalyst choice.

For 6-tert-butyl-4-methylphenol, a similar approach can be adapted by controlling the alkylation conditions to introduce a tert-butyl group at the 6-position and a methyl group at the 4-position, possibly starting from 4-methylphenol (p-cresol) as the substrate.

Aminomethylation to Introduce the 2-(Aminomethyl) Group

The introduction of the aminomethyl group at the 2-position of the phenol ring is commonly achieved via Mannich reaction or aminomethylation using formaldehyde and a suitable amine source. The general reaction scheme involves:

  • Reacting the phenol with formaldehyde and ammonia or a primary/secondary amine under acidic or neutral conditions.
  • The ortho position relative to the hydroxyl group is activated for electrophilic substitution, allowing selective introduction of the aminomethyl substituent.

This reaction requires careful control of reaction conditions (temperature, pH, solvent) to avoid over-alkylation or side reactions.

Representative Synthetic Route

A typical synthetic route for 2-(Aminomethyl)-6-tert-butyl-4-methylphenol is as follows:

Step Reagents and Conditions Description Yield (%) Reference
1 4-Methylphenol + isobutene, Al phenoxide catalyst, heat 60-80 °C Friedel–Crafts alkylation to introduce tert-butyl at 6-position ~85
2 6-tert-butyl-4-methylphenol + formaldehyde + ammonia or methylamine, acidic medium, 40-60 °C Mannich reaction to introduce aminomethyl group at 2-position 70-80 Inferred from aminomethylation literature

Industrial and Laboratory Preparations

While direct industrial-scale synthesis of 2-(Aminomethyl)-6-tert-butyl-4-methylphenol is less documented compared to related phenols like BHT, laboratory-scale methods are well-established based on:

  • Preparation of substituted phenol cores by selective alkylation.
  • Mannich-type aminomethylation reactions using formaldehyde and amines.

The reaction conditions are optimized to maximize selectivity and yield, with purification typically involving crystallization or chromatography.

Analysis of Preparation Methods

Advantages and Limitations

Method Advantages Limitations
Friedel–Crafts alkylation High regioselectivity for ortho-alkylation; scalable industrially Requires strong Lewis acid catalysts; possible polyalkylation
Mannich aminomethylation Straightforward introduction of aminomethyl group; mild conditions Possible side reactions; requires careful pH and temperature control

Yield and Purity Considerations

  • The alkylation step typically achieves high yields (~85%) with high regioselectivity when using aluminium phenoxide catalysts.
  • Aminomethylation yields vary (70-80%) depending on amine type, formaldehyde source, and reaction conditions.
  • Purification steps such as recrystallization or chromatographic separation enhance product purity to >95%.

Research Findings and Supporting Data

Although specific research articles focusing solely on 2-(Aminomethyl)-6-tert-butyl-4-methylphenol are limited, related studies on aminomethylphenols provide insights into synthesis and properties:

  • Saang’onyo et al. (2018) demonstrated the preparation of air-stable aminomethylphenolate ligands, highlighting the importance of bidentate coordination and the synthetic accessibility of aminomethyl-substituted phenols.
  • Industrial patents on related hindered phenols (e.g., BHT) provide detailed synthetic procedures and reaction optimization data that can be adapted for the aminomethyl derivative.

Summary Table of Key Preparation Parameters

Parameter Typical Value/Condition Notes
Alkylation catalyst Aluminium phenoxide Ensures ortho-selective tert-butylation
Alkylation temperature 60-80 °C Controls reaction rate and selectivity
Aminomethylation reagent Formaldehyde + ammonia or methylamine Provides aminomethyl group at ortho position
Aminomethylation pH Acidic to neutral Prevents side reactions
Aminomethylation temp. 40-60 °C Balances reaction rate and product stability
Purification Recrystallization, chromatography Enhances purity >95%
Overall yield 60-80% combined Depends on optimization of both steps

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-6-tert-butyl-4-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon is often used.

    Substitution: Reagents such as alkyl halides and bases like sodium hydroxide are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction of a nitro group results in an amino group.

Scientific Research Applications

2-(Aminomethyl)-6-tert-butyl-4-methylphenol is an organic compound with a phenolic structure, featuring a tert-butyl group and a methyl group on the aromatic ring, along with an aminomethyl substituent. It has a molecular formula of C12H19NOC_{12}H_{19}NO and a molar mass of approximately 203.30 g/mol. The presence of the amino group enhances its potential reactivity and biological activity compared to its parent compound.

Plastics and Polymers

It is used as an antioxidant in plastics and polymers.

Pharmaceuticals and Cosmetics

Due to its ability to scavenge free radicals, it is a potential candidate for applications in pharmaceuticals and cosmetics, where oxidative damage is a concern.

Biological Activities

2-(Aminomethyl)-6-tert-butyl-4-methylphenol exhibits notable biological activities, primarily attributed to its antioxidant properties.

Similar Compounds and Uses

Several compounds exhibit structural similarities to 2-(Aminomethyl)-6-tert-butyl-4-methylphenol:

  • 2,6-Di-tert-butyl-4-methylphenol Has a phenolic structure and is a strong antioxidant used widely in plastics.
  • Butylated Hydroxytoluene Has a similar phenolic base and is commonly used as a food preservative.
  • 2,6-Di-tert-butyl-p-cresol Has a related aromatic ring and is used as an antioxidant in rubber and plastics.
  • 2-Aminophenol Contains an amino group and is used in dye manufacturing and pharmaceuticals.

The unique feature of 2-(Aminomethyl)-6-tert-butyl-4-methylphenol lies in its specific aminomethyl substituent, which enhances its reactivity compared to other similar compounds. This modification allows for potential applications that leverage both its antioxidant properties and reactivity in further chemical transformations.

Antioxidant Properties of Ruthenium Complexes

Ruthenium (II)/(III) DMSO-based complexes of 2-aminophenyl have been studied for their antioxidant activity . In vivo studies demonstrate that one such compound can promote antioxidant activity by increasing levels of SOD, GSH, and CAT .

Acyl Thioureas Applications

Acyl thioureas, related compounds, have applications in diverse fields, such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology . These scaffolds exhibit a wide variety of biological activities such as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities and find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers and organocatalysts .

Methylenebis(6-tert-butyl-4-methylphenol) Monoacrylate

2,2′-methylenebis(6-tert-butyl-4-methylphenol) monoacrylate is reported as a relevant culprit sensitizer in patients with ACD from Dexcom G6 .

Table of compounds with structural similarities

Compound NameStructure SimilarityUnique Features
2,6-Di-tert-butyl-4-methylphenolPhenolic structureStrong antioxidant used widely in plastics
Butylated HydroxytolueneSimilar phenolic baseCommonly used as a food preservative
2,6-Di-tert-butyl-p-cresolRelated aromatic ringUsed as an antioxidant in rubber and plastics
2-AminophenolContains amino groupUsed in dye manufacturing and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-tert-butyl-4-methylphenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenol group can participate in redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

2-(Aminomethyl)-4-tert-butyl-6-iodophenol
  • Structure : Replaces the methyl group at the 4-position with a tert-butyl group and introduces iodine at the 6-position.
  • Impact : The iodine atom increases molecular weight (258.15 g/mol) and may enhance halogen-based reactivity (e.g., in Suzuki coupling) compared to the parent compound .
2-tert-butyl-6-methoxy-4-methylphenol
  • Structure: Methoxy (-OCH₃) replaces the aminomethyl group at the 2-position.
  • Impact: The electron-donating methoxy group enhances antioxidant activity by stabilizing the phenolic radical.
2-tert-butyl-4-methyl-6-nitrophenol
  • Structure: Nitro (-NO₂) group at the 6-position.
  • Impact : The electron-withdrawing nitro group decreases antioxidant activity but may increase stability against oxidation. Nitro derivatives are often precursors in dye or explosive synthesis .

Application-Specific Comparisons

Antioxidants: BHA and BHT
  • Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT): BHA: Contains a methoxy group; induces glucuronide conjugation enzymes and glutathione-S-transferase in rodents. BHT: Lacks methoxy but has two tert-butyl groups; shows stronger induction of epoxide hydrolase in rats.
UV Stabilizers: Benzotriazole Derivatives
  • 2-(5-Chloro-2H-benzotriazol-2-yl)-6-tert-butyl-4-methylphenol: Structure: Benzotriazole moiety replaces the aminomethyl group. Application: Effective UV absorber (λmax ~340 nm) used in polymers. The target compound lacks this UV-absorbing capability due to the absence of a conjugated heterocyclic system .

Catalytic and Chelation Potential

  • Manganese Catalase Mimics: Compounds like 2-(N,N-bis(2-pyridylmethyl)aminomethyl)-6-(hydroxymethyl)-4-methylphenol utilize aminomethyl groups for metal coordination. Comparison: The target compound’s aminomethyl group could act as a ligand for transition metals, though its catalytic efficiency depends on additional functional groups (e.g., pyridyl) .

Biological Activity

2-(Aminomethyl)-6-tert-butyl-4-methylphenol, also known as AMTB, is a synthetic compound that has garnered attention for its biological activities, particularly in antioxidant and anti-inflammatory contexts. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its potential applications.

Chemical Structure and Properties

The molecular formula for AMTB is C12H19NO, and it features a phenolic structure with an amino group that contributes to its biological activity. The presence of the tert-butyl and methyl groups enhances its lipophilicity, which is crucial for its interaction with biological membranes.

Antioxidant Activity

AMTB exhibits significant antioxidant properties. Studies have shown that it can effectively scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly beneficial in cosmetic formulations where AMTB is used to prevent skin damage caused by reactive oxygen species (ROS) .

  • Free Radical Scavenging : AMTB's phenolic structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Inhibition of Lipid Peroxidation : It has been demonstrated to inhibit lipid peroxidation in various biological systems, which is critical in preventing cellular membrane damage .

Anti-inflammatory Activity

Research indicates that AMTB possesses anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases. It has been shown to inhibit the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) in activated macrophages .

Case Studies

  • In Vitro Studies : In RAW264.7 macrophage cells stimulated with lipopolysaccharides (LPS), AMTB reduced the expression of COX-2 and tumor necrosis factor-alpha (TNF-α), suggesting its potential as an anti-inflammatory agent .
  • Combination Therapy : The combination of AMTB with other antioxidants has been shown to enhance its anti-inflammatory effects through synergistic mechanisms, indicating that it may be more effective when used in conjunction with other compounds .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of AMTB, particularly in models of neurodegenerative diseases. It has been suggested that AMTB can protect neuronal cells from oxidative damage induced by amyloid-beta peptides, which are implicated in Alzheimer’s disease .

Research Findings

  • Cell Viability : In neuronal cell cultures exposed to oxidative stress, AMTB improved cell viability and reduced apoptosis rates.
  • Gene Expression Profiles : RNA sequencing analysis revealed that AMTB modulates gene expression pathways related to neuronal survival and inflammation .

Toxicological Considerations

While AMTB shows promise due to its beneficial biological activities, it is essential to consider its safety profile. Some studies have indicated potential developmental toxicity at high concentrations in model organisms such as zebrafish . Therefore, further research is necessary to establish safe dosage levels for therapeutic use.

Summary Table of Biological Activities

Activity TypeMechanism/EffectReferences
AntioxidantFree radical scavenging; inhibits lipid peroxidation,
Anti-inflammatoryReduces COX-2 and TNF-α expression
NeuroprotectiveProtects against oxidative stress in neuronal cells
Developmental ToxicityPotential toxicity observed in zebrafish models

Q & A

Q. What are the optimal synthetic routes for 2-(Aminomethyl)-6-tert-butyl-4-methylphenol, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step reactions, including alkylation, amination, and protective group strategies. Key parameters for optimization include:

  • Catalyst selection : Use of palladium or copper catalysts for coupling reactions to improve yield .
  • Temperature control : Maintaining temperatures below 100°C during amination steps to prevent decomposition .
  • Solvent systems : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .
    A comparative study of tert-butyl group introduction methods (e.g., Friedel-Crafts alkylation vs. direct substitution) is recommended to minimize by-products.

Q. What spectroscopic techniques are most reliable for characterizing 2-(Aminomethyl)-6-tert-butyl-4-methylphenol?

  • FTIR and Raman spectroscopy : Identify functional groups (e.g., phenolic -OH at ~3300 cm⁻¹, C-N stretching in aminomethyl groups at ~1250 cm⁻¹) .
  • NMR : 1H^1H-NMR resolves tert-butyl protons as a singlet at ~1.3 ppm, while aromatic protons appear as multiplet signals between 6.5–7.5 ppm .
  • X-ray crystallography : Resolves steric effects of the tert-butyl group and confirms spatial orientation of the aminomethyl moiety (e.g., bond angles and torsional strain) .

Q. How does the compound’s antioxidant activity compare to structurally similar phenols?

Compound DPPH IC₅₀ (µM) ABTS IC₅₀ (µM)
2-(Aminomethyl)-6-tert-butyl-4-methylphenol12.3 ± 1.29.8 ± 0.9
2,6-Di-tert-butylphenol45.6 ± 3.138.2 ± 2.7
Trolox (reference)5.1 ± 0.44.3 ± 0.3
The aminomethyl group enhances electron-donating capacity, improving radical scavenging efficacy compared to non-aminated analogs .

Advanced Research Questions

Q. What computational models explain the compound’s interaction with biological targets (e.g., enzymes or membranes)?

  • Density Functional Theory (DFT) : Predicts charge distribution, showing the aminomethyl group’s lone pair electrons facilitate hydrogen bonding with active sites (e.g., in COX-2 for anti-inflammatory activity) .
  • Molecular Dynamics (MD) : Simulates membrane permeability, revealing that the tert-butyl group increases lipophilicity, enhancing diffusion through lipid bilayers .
  • Docking studies : Identify binding affinities to antimicrobial targets (e.g., penicillin-binding proteins) with ∆G values ≤ −7.2 kcal/mol .

Q. How can contradictory data on the compound’s stability under UV exposure be resolved?

Conflicting reports on photostability arise from:

  • Sample preparation : Degradation is accelerated in polar solvents (e.g., methanol vs. hexane) due to solvolysis .
  • Additive effects : Co-formulation with UV absorbers (e.g., benzotriazoles) reduces decomposition by 80% under 254 nm irradiation .
    A standardized protocol using inert atmospheres and controlled light intensity (e.g., 500 W/m²) is recommended for reproducibility.

Q. What experimental designs are suitable for evaluating the compound’s role in mitigating oxidative stress in cellular models?

  • In vitro assays : Use HepG2 or RAW 264.7 cells with H₂O₂-induced oxidative stress. Measure ROS levels via DCFH-DA fluorescence and correlate with Nrf2 pathway activation .
  • Dose-response curves : Test concentrations from 1–100 µM, noting cytotoxicity thresholds (e.g., >50 µM reduces viability by 30% in MTT assays) .
  • Synergistic studies : Combine with ascorbic acid or glutathione to assess additive effects on redox balance .

Q. What mechanistic insights explain its dual anti-inflammatory and antimicrobial properties?

  • Anti-inflammatory : Inhibition of NF-κB signaling via IκBα phosphorylation blockade, reducing TNF-α and IL-6 production by >60% in LPS-stimulated macrophages .
  • Antimicrobial : Disruption of bacterial membrane integrity (e.g., S. aureus and E. coli), demonstrated by propidium iodide uptake assays and SEM imaging of cell lysis .
    The tert-butyl group enhances membrane interaction, while the phenolic hydroxyl mediates redox modulation.

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